Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in various physiological processes, including heart rate regulation and neuronal excitability .
Preparation Methods
The synthesis of Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate involves several steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The compound exerts its effects by activating GIRK channels, which are key effectors in G protein-coupled receptor (GPCR) signaling pathways . These channels modulate cellular excitability by allowing potassium ions to flow into the cell, leading to hyperpolarization and reduced neuronal firing . The molecular targets of this compound include the GIRK1 and GIRK2 subunits, which are widely expressed in the brain and other tissues .
Comparison with Similar Compounds
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is unique due to its specific structure and ability to selectively activate GIRK channels . Similar compounds include:
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also activate GIRK channels but have different structural features.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of heterocyclic compounds, characterized by a fused bicyclic structure incorporating thiophene and pyrazole moieties. Its molecular formula is C14H17N2O4S, and it possesses both dioxido and carboxylate functional groups that may contribute to its biological properties.
Anticancer Properties
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer activity. For instance, a study on related pyrazolo derivatives demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and K-562 (leukemia) with IC50 values ranging from 36 nM to 359 nM depending on the specific substitution patterns on the pyrazole ring . The incorporation of the tetrahydrothiophene moiety may enhance the compound's lipophilicity and binding affinity to cancer targets.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as protein kinases or enzymes involved in cell proliferation. The thiophene ring can form hydrogen bonds with biological molecules, influencing their activity and stability .
Antimicrobial Activity
In addition to anticancer properties, compounds containing thiophene rings have been evaluated for antimicrobial activity. Studies have shown that similar derivatives possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria . This antimicrobial potential is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Synthesis and Evaluation
A series of experiments focused on synthesizing this compound were conducted using multi-component reactions (MCRs). The resulting compounds were subjected to cytotoxicity assays against various cancer cell lines. The most promising candidates displayed significant inhibition of cell growth compared to controls .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed in various studies involving similar compounds:
Properties
Molecular Formula |
C16H19N3O4S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 4-(1,1-dioxothiolan-3-yl)-6-methyl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylate |
InChI |
InChI=1S/C16H19N3O4S/c1-9-13-14(16(20)23-2)11-4-3-5-12(11)17-15(13)19(18-9)10-6-7-24(21,22)8-10/h10H,3-8H2,1-2H3 |
InChI Key |
BXXIOEWJHWFJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(CCC3)C(=C12)C(=O)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.